3-hydroxy-4-(4-nitrophenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
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Overview
Description
4-(4-nitrophenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a nitrophenyl group and a pyrazoloquinoline core makes this compound particularly interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-nitrophenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione typically involves multicomponent reactions. One common method is the condensation of an aldehyde, a barbituric acid derivative, and a suitable amine under reflux conditions in the presence of a catalyst such as trityl chloride . The reaction is carried out in a solvent like chloroform, and the product is obtained after purification.
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as recyclable solvents and catalysts, can enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
4-(4-nitrophenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazoloquinolines depending on the nucleophile used.
Scientific Research Applications
4-(4-nitrophenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal activities.
Medicine: Explored for its antitumor properties and potential as a therapeutic agent.
Industry: Utilized in the development of corrosion inhibitors for mild steel.
Mechanism of Action
The mechanism of action of 4-(4-nitrophenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione involves its interaction with various molecular targets. For instance, its antibacterial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity . The antitumor activity could be attributed to the compound’s ability to induce apoptosis in cancer cells by interacting with specific cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-nitrophenyl)-5,10-dihydropyrimido[4,5-b]quinoline-2,4(1H,3H)-dione
- 5-phenyl-5,10-dihydropyrimido[4,5-b]quinoline-2,4(1H,3H)-dione
- 5-(4-hydroxyphenyl)-5,10-dihydropyrimido[4,5-b]quinoline-2,4(1H,3H)-dione
Uniqueness
4-(4-nitrophenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione is unique due to its specific substitution pattern and the presence of both a nitrophenyl group and a pyrazoloquinoline core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H14N4O4 |
---|---|
Molecular Weight |
326.31 g/mol |
IUPAC Name |
4-(4-nitrophenyl)-2,4,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinoline-3,5-dione |
InChI |
InChI=1S/C16H14N4O4/c21-11-3-1-2-10-13(11)12(14-15(17-10)18-19-16(14)22)8-4-6-9(7-5-8)20(23)24/h4-7,12H,1-3H2,(H3,17,18,19,22) |
InChI Key |
XYUSCWMVQRYTGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C3=C(N2)NNC3=O)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)C1 |
Origin of Product |
United States |
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